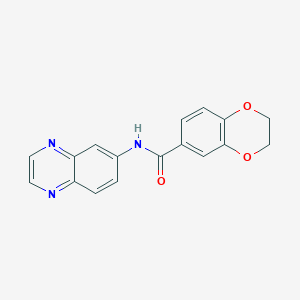

N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It is a nitrogen-containing heterocyclic compound . The molecule has been studied for its antibacterial potential, with biofilm inhibition studies conducted against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of this compound was determined using spectroscopy techniques. A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the combination of sulfonamide and benzodioxane .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Quinoxaline derivatives, due to their unique structure—where nitrogen atoms replace some carbon atoms in the ring of naphthalene—exhibit a broad spectrum of biomedical applications. These compounds are synthesized by modifying the quinoxaline structure to obtain variations that demonstrate significant antimicrobial activities and potential in treating chronic and metabolic diseases. The versatility of these derivatives allows for their application in various medical and pharmaceutical fields, showcasing their importance in the development of new therapeutic agents (Pereira et al., 2015).

Antimicrobial and Chronic Disease Treatment

Quinoxaline and its analogs have been investigated for their potential as catalyst ligands and their antitumoral properties. The structure allows for the formation of compounds through condensation with ortho-diamines and 1,2-diketones, leading to derivatives with substituted functionalities that arise from various synthetic pathways. These synthesized compounds have shown promising activities against microbial infections and are being explored for their efficacy in treating chronic diseases, underscoring the therapeutic versatility of quinoxaline derivatives (Aastha Pareek and Dharma Kishor, 2015).

Pharmacological Profile

The pharmacological profile of quinoxalinone and its derivatives has been extensively reviewed, highlighting their considerable actions across a spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular actions. The findings suggest that quinoxalinone derivatives can serve as crucial scaffolds for chemists aiming to develop new derivatives with enhanced efficacy and safety in various therapeutic areas (Ramli et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its antibacterial potential, given its demonstrated activity against Escherichia coli and Bacillus subtilis . Further studies could also explore its potential applications in other areas, given the wide range of biological activities associated with sulfonamides and benzodioxane .

Wirkmechanismus

Target of Action

N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit certain types of receptor kinases . .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Some quinoxaline derivatives have been found to possess good pharmacokinetics and drug-likeness behavior . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For example, some quinoxaline derivatives have been found to inhibit certain types of receptor kinases, potentially leading to effects such as the inhibition of cell proliferation . .

Eigenschaften

IUPAC Name |

N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-17(11-1-4-15-16(9-11)23-8-7-22-15)20-12-2-3-13-14(10-12)19-6-5-18-13/h1-6,9-10H,7-8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUWCELJVUQIAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)

![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)

![(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2377853.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)

![4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B2377856.png)

![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)